

Early Clinical Trial Data for Albumin: A Technical Guide

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Compound of Interest

Compound Name: *Albutoin*

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This technical guide provides a comprehensive overview of early clinical trial data for human albumin, with a focus on recombinant human albumin (rHA) as a viable alternative to plasma-derived human serum albumin (HSA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying mechanism of action. The initial query for "**Albutoin** (CO-ORD)" has been interpreted as "Albumin" based on search results, as no drug named "**Albutoin**" with associated clinical trial data could be identified.

Introduction

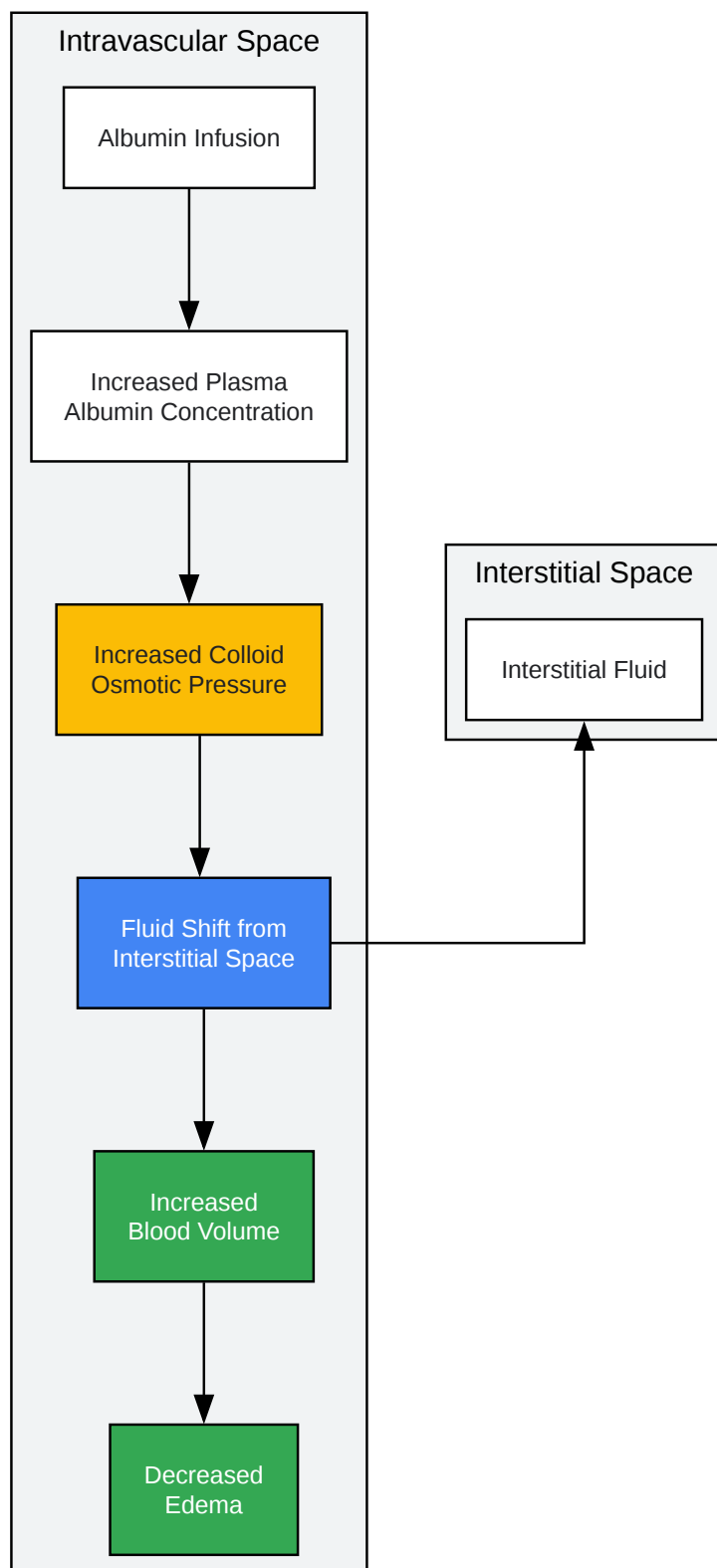
Albumin is the most abundant protein in human plasma, playing a crucial role in maintaining oncotic pressure and transporting a wide range of endogenous and exogenous substances[1][2][3]. It is utilized in various clinical settings to restore blood volume and replace lost fluids[4][5][6]. Due to the reliance on donated human plasma for HSA, there is a significant interest in the development of recombinant human albumin (rHA)[4][5][6]. This guide focuses on the early-phase clinical trials evaluating the safety, tolerability, and pharmacokinetics of rHA in comparison to HSA.

Mechanism of Action

The primary function of albumin is the regulation of colloid osmotic pressure (COP) in the blood[1][7]. Exogenously administered albumin increases the oncotic pressure within the intravascular system, leading to the movement of fluid from the interstitial space into the circulatory system. This action helps to decrease edema and increase the circulating blood

volume^[1]. Albumin also serves as a transport protein for hormones, enzymes, and various drugs^[1]^[3]^[7].

Below is a diagram illustrating the physiological effect of albumin infusion on fluid balance.



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Mechanism of Action: Albumin's Role in Regulating Oncotic Pressure.

Early Phase Clinical Trial Data

Recent early-phase clinical trials have focused on establishing the safety and comparability of recombinant human albumin (rHA) with human serum albumin (HSA).

A foundational study compared the safety, tolerability, and pharmacokinetics of rHA and HSA in healthy volunteers through both intramuscular (IM) and intravenous (IV) administration[8].

Table 1: Summary of Quantitative Data from a Phase I rHA vs. HSA Comparability Study[8]

Parameter	Intramuscular (IM) Administration	Intravenous (IV) Administration
Number of Volunteers	500	30
Dose Groups	5 mg, 15 mg, 65 mg (5 repeat doses)	10 g, 20 g, 50 g (ascending doses)
Drug-Related Allergic Events (rHA)	4 subjects (primarily skin-related)	0 subjects
Drug-Related Allergic Events (HSA)	5 subjects (primarily skin-related)	0 subjects
Immunological Response (IgG or IgE)	No response to either product	No response to either product
Pharmacodynamic Assessments	Not specified	Serum albumin, colloid osmotic pressure, and hematocrit ratio were as expected with no differences between rHA and HSA.

Shilpa Medicare Limited conducted a Phase I clinical trial for their rHA product, sRbumin®, demonstrating its potential as an alternative to plasma-derived HSA[4][5][6][9][10][11].

Table 2: Key Findings from the Phase I Clinical Trial of sRbumin®[4][5][6][9][10][11]

Outcome Measure	Result
Number of Healthy Volunteers	62
Clinical Benefit (Surrogate Endpoints)	Demonstrated clinical benefits comparable to human-derived albumin in colloidal osmotic pressure and hematocrit ratio.
Safety	Generally well-tolerated with no serious adverse events reported.
Immunogenicity	No significant difference in the incidence of anti-drug antibodies compared to human-derived albumin.
Bioavailability	Showed comparable bioavailability to human albumin.

A randomized, open-label, Phase Ib trial assessed the safety, tolerability, and pharmacokinetics/pharmacodynamics of rHA in cirrhotic patients with ascites[12][13].

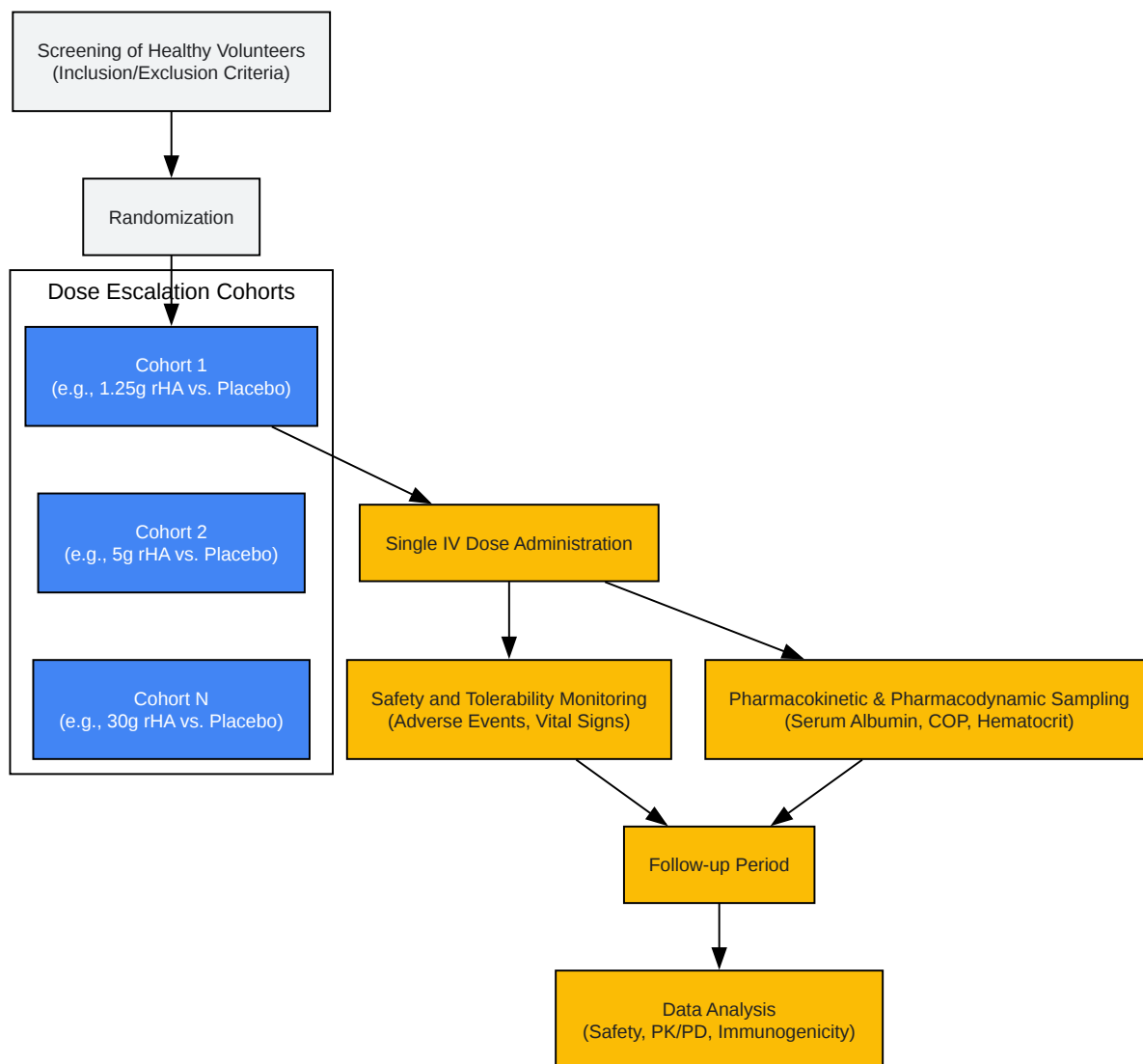
Table 3: Summary of a Phase Ib Trial of rHA in Cirrhotic Patients[12][13]

Parameter	rHA Group	HSA Group
Number of Participants	27 (9 per dose group)	9 (3 per dose group)
Dose Groups	10 g/day , 20 g/day , 30 g/day	10 g/day , 20 g/day , 30 g/day
Incidence of Adverse Events	44.4%	44.4%
Serum Albumin Concentration Increase	Comparable between groups	Comparable between groups
Anti-Drug Antibodies	None detected	Not applicable

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings.

The following workflow outlines a typical Phase I, randomized, double-blind, placebo-controlled, single-dose escalation study for recombinant human albumin.



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Experimental Workflow for a Phase I Dose Escalation Study.

- **Study Design:** Early phase trials for albumin are often randomized, double-blind, and placebo- or active-controlled (HSA) to minimize bias. Dose-escalation designs are employed to determine the safety and tolerability of increasing doses[4][5][6][8][14].
- **Participant Population:** Phase I trials typically enroll healthy volunteers to assess initial safety and pharmacokinetics[4][5][6][8]. Later early-phase trials (e.g., Phase Ib/II) may include patient populations, such as those with liver cirrhosis and ascites, to evaluate preliminary efficacy and safety in a relevant context[12][13][15].
- **Intervention:** The investigational drug is recombinant human albumin, often at a 20% concentration, administered intravenously. The comparator is typically a placebo or commercially available human serum albumin[4][5][6][8][12][13].
- **Outcome Measures:**
 - **Safety and Tolerability:** The primary endpoints usually include the incidence and severity of adverse events, and immunogenicity (development of anti-drug antibodies)[4][5][6][8][12][13].
 - **Pharmacokinetics:** Parameters such as serum albumin concentration over time are measured[8][12][13].
 - **Pharmacodynamics:** Surrogate markers of efficacy like changes in colloid osmotic pressure and hematocrit are assessed[4][5][6][8].

Conclusion

The early clinical trial data for recombinant human albumin (rHA) consistently demonstrate a safety, tolerability, and pharmacokinetic profile comparable to that of human serum albumin (HSA). These findings support the continued development of rHA as a safe and effective alternative to plasma-derived albumin, which could help address the global demand and supply challenges for this essential therapeutic protein. Further investigation in larger, later-phase clinical trials is warranted to confirm these promising early results.

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